
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that features a unique combination of a chlorinated tetrahydrothiophene ring and a fluorinated phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Chlorination: The tetrahydrothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Oxidation: The chlorinated tetrahydrothiophene is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The final step involves the reaction of the chlorinated, oxidized tetrahydrothiophene with 4-fluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Substitution: The chlorine atom on the tetrahydrothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.
科学研究应用
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It may serve as a lead compound for the development of new pesticides or herbicides.
Materials Science: The unique structural features of this compound could be utilized in the design of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea: Lacks the tetrahydrothiophene ring, potentially altering its chemical and biological properties.
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring, which could affect its reactivity and interactions.
Uniqueness
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea is unique due to the presence of both a chlorinated tetrahydrothiophene ring and a fluorinated phenylurea moiety. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O3S/c12-9-5-19(17,18)6-10(9)15-11(16)14-8-3-1-7(13)2-4-8/h1-4,9-10H,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJIEXCYQDFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)
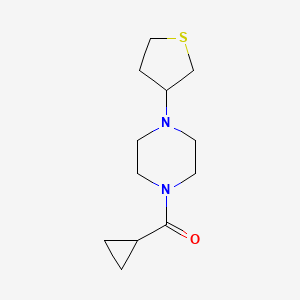
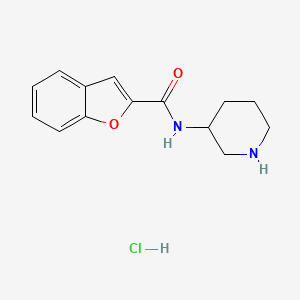
![N-(4-bromophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434377.png)
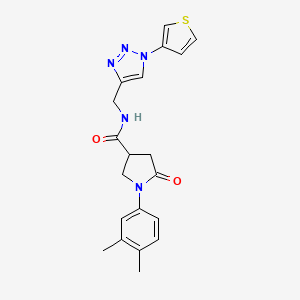
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
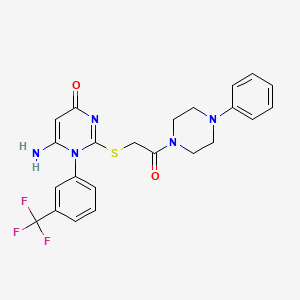
![3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-1-(2-fluorophenyl)-3-methylurea](/img/structure/B2434384.png)
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
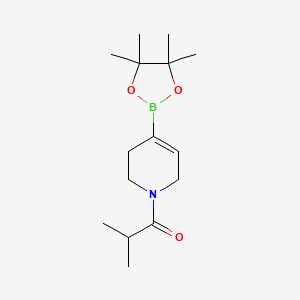

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2434395.png)
